n-Dodecyltrimethylammonium-d34 Bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

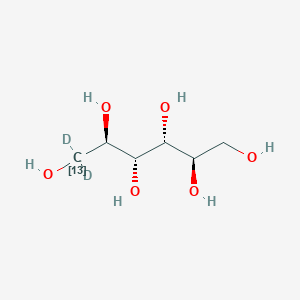

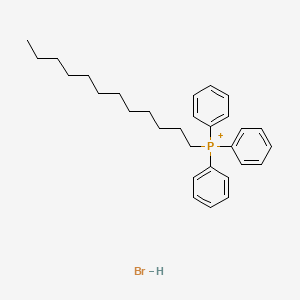

n-Dodecyltrimethylammonium-d34 Bromide: Dodecyltrimethylammonium-d34 bromide or DTAB-d34 ) is a deuterium-labeled variant of Dodecyltrimethylammonium bromide (DTAB). DTAB is a quaternary ammonium surfactant with versatile applications in cell biology and biochemical research . Its unique properties make it valuable for solubilizing proteins and peptides, extracting DNA, and lysing cells.

準備方法

DTAB-d34は、DTABの重水素化によって合成できます。合成経路には、DTAB中の水素原子を重水素(重水素)原子に置き換えることが含まれます。特定の反応条件と工業生産方法は異なる場合がありますが、一般的なプロセスには、重水素化試薬を使用した重水素化または同位体交換反応が含まれます。

化学反応の分析

DTAB-d34は、以下を含むさまざまな化学反応を起こすことができます。

置換反応: 臭化物イオンが他の求核剤に置き換わる求核置換反応に関与できます。

ミセル触媒: DTAB-d34は溶液中でミセルを形成し、有機反応を触媒できます。

可溶化: 両親媒性の性質により、疎水性化合物を可溶化します。

一般的な試薬と条件:

重水素化: 重水素化試薬(例:重水素化酸または塩基)が重水素化に使用されます。

ミセル系: DTAB-d34ミセルは反応媒体として機能します。

主な生成物:

重水素化DTAB: 主な生成物はDTAB-d34自身です。

4. 科学研究への応用

DTAB-d34は、さまざまな分野で応用されています。

生化学: タンパク質の可溶化と膜タンパク質の研究に使用されます。

DNA抽出: DTAB-d34は、生物学的試料からのDNA抽出を支援します。

細胞溶解: 細胞膜を破壊して細胞内成分を抽出します。

科学的研究の応用

DTAB-d34 finds applications in various fields:

Biochemistry: Used for protein solubilization and membrane protein studies.

DNA Extraction: DTAB-d34 assists in DNA extraction from biological samples.

Cell Lysis: It disrupts cell membranes for intracellular component extraction.

Drug Development: Deuterated compounds impact pharmacokinetics and metabolism.

作用機序

DTAB-d34の効果のメカニズムは、生体分子との相互作用に関与しています。それは結合中のDNAの機械的特性を変更し、特定の結合パラメータに影響を与える可能性があります。正確な分子標的と経路は、コンテキスト依存的です。

類似化合物との比較

DTAB-d34の独自性は、重水素標識にあります。類似の化合物には、非重水素化DTAB、他の第四級アンモニウム界面活性剤、および関連するカチオン性界面活性剤が含まれます。

特性

分子式 |

C15H34BrN |

|---|---|

分子量 |

342.55 g/mol |

IUPAC名 |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl-tris(trideuteriomethyl)azanium;bromide |

InChI |

InChI=1S/C15H34N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2; |

InChIキー |

XJWSAJYUBXQQDR-DIHFYDAMSA-M |

異性体SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] |

正規SMILES |

CCCCCCCCCCCC[N+](C)(C)C.[Br-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene](/img/structure/B12060123.png)

![(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride](/img/structure/B12060138.png)

![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)

![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)